molecular formula C14H16O6 B12737491 Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester CAS No. 99148-58-0

Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester

Cat. No.: B12737491
CAS No.: 99148-58-0
M. Wt: 280.27 g/mol
InChI Key: OEHZHOYULAGWFG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid and hydroxypropyl esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is unique due to its combination of hydroxyl and ester groups, which provide it with distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

99148-58-0

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 4-hydroxybenzoate

InChI

InChI=1S/C14H16O6/c1-9(2)13(17)19-7-12(16)8-20-14(18)10-3-5-11(15)6-4-10/h3-6,12,15-16H,1,7-8H2,2H3

InChI Key

OEHZHOYULAGWFG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C1=CC=C(C=C1)O)O

Origin of Product

United States

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